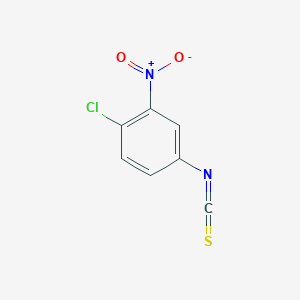

4-Chloro-3-nitrophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-isothiocyanato-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O2S/c8-6-2-1-5(9-4-13)3-7(6)10(11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGZBHIDSJXKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20155440 | |

| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127142-66-9 | |

| Record name | 1-Chloro-4-isothiocyanato-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127142-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127142669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-nitrophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20155440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 127142-66-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Purification of 4-Chloro-3-nitrophenyl isothiocyanate

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Chloro-3-nitrophenyl isothiocyanate, a key intermediate in pharmaceutical and agrochemical research. The document delves into the prevalent synthetic methodologies, emphasizing the shift from hazardous reagents like thiophosgene to safer, more scalable alternatives. Detailed, step-by-step protocols for a modern, robust synthesis using carbon disulfide are presented, followed by a systematic approach to purification and analytical characterization. This guide is intended for researchers, chemists, and process development professionals seeking a practical and scientifically grounded resource for producing this valuable chemical entity with high purity and yield.

Introduction: The Significance of Aryl Isothiocyanates

Aryl isothiocyanates (Ar-NCS) are a class of highly reactive and versatile intermediates in organic synthesis.[1] Their heteroallenic structure makes them potent electrophiles, readily participating in addition reactions with a wide range of nucleophiles to form thioureas, thiocarbamates, and various heterocyclic systems. This reactivity profile has established them as indispensable building blocks in the development of novel therapeutic agents and agrochemicals.[2]

This compound, in particular, combines the reactive isothiocyanate moiety with a substituted aromatic ring bearing both a chloro and a nitro group. These electron-withdrawing groups significantly influence the molecule's reactivity and provide handles for further synthetic transformations, making it a valuable precursor for creating libraries of complex molecules for biological screening.

Historically, the synthesis of isothiocyanates was dominated by the use of thiophosgene (CSCl₂).[3] However, thiophosgene is a volatile, highly toxic, and corrosive chemical, posing significant safety and handling challenges, especially at scale.[4][5] Consequently, the field has largely moved towards safer and more environmentally benign synthetic strategies.[6] This guide will focus on the most reliable and widely adopted of these modern methods: the desulfurization of in situ generated dithiocarbamate salts.[4]

Synthetic Strategy: The Dithiocarbamate Route

The most effective contemporary method for preparing aryl isothiocyanates, especially those bearing electron-deficient groups, involves a two-stage, one-pot process.[7][8]

-

Formation of the Dithiocarbamate Salt: The parent amine, 4-chloro-3-nitroaniline, is reacted with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate.[9]

-

Desulfurization: This intermediate is then treated with a desulfurizing agent to eliminate a molecule of hydrogen sulfide (or its equivalent), yielding the target isothiocyanate.[7]

The choice of base and desulfurizing agent is critical for achieving high conversion and yield, particularly with an electron-deficient substrate like 4-chloro-3-nitroaniline.

Mechanistic Considerations

The reaction proceeds via the nucleophilic attack of the primary amine onto the electrophilic carbon of carbon disulfide. The presence of a base, such as triethylamine or potassium carbonate, facilitates the deprotonation of the resulting dithiocarbamic acid to form the more stable dithiocarbamate salt. The subsequent desulfurization step is an elimination reaction, promoted by an electrophilic reagent that activates the sulfur atoms for removal.[2] For this synthesis, we will employ tosyl chloride (TsCl) as a mild and effective desulfurizing agent.[10]

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for laboratory-scale synthesis and can be adapted for larger quantities with appropriate engineering controls.

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile gloves are recommended), must be worn at all times.[11] Carbon disulfide is volatile and flammable. Tosyl chloride is corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).[12]

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Source |

| 4-Chloro-3-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 10.0 | 1.73 g | Commercial |

| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 12.0 | 0.91 g (0.72 mL) | Commercial |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 22.0 | 2.23 g (3.07 mL) | Commercial |

| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 11.0 | 2.10 g | Commercial |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 50 mL | Commercial |

| Saturated NaHCO₃ solution | - | - | - | 20 mL | Lab Prepared |

| Brine | - | - | - | 20 mL | Lab Prepared |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | Commercial |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-3-nitroaniline (1.73 g, 10.0 mmol).

-

Dissolution: Add 40 mL of dichloromethane (DCM) to the flask and stir until the amine is fully dissolved.

-

Addition of Base and CS₂: Add triethylamine (3.07 mL, 22.0 mmol) to the solution, followed by the slow, dropwise addition of carbon disulfide (0.72 mL, 12.0 mmol). A precipitate of the dithiocarbamate triethylammonium salt may form.

-

Formation of Dithiocarbamate: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Desulfurization: In a separate beaker, dissolve p-toluenesulfonyl chloride (2.10 g, 11.0 mmol) in 10 mL of DCM.

-

Addition of TsCl: Cool the reaction flask to 0 °C using an ice-water bath. Slowly add the tosyl chloride solution to the reaction mixture over 10-15 minutes.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. The reaction mixture should become a clearer solution as the intermediate is consumed. Monitor by TLC for the appearance of the product and disappearance of the intermediate.

-

Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining tosyl chloride.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude product is typically a yellow to brown solid or oil and requires purification to remove unreacted starting materials and byproducts.

Purification Workflow

The primary method for purifying this compound is column chromatography.

Caption: Step-by-step workflow for the purification of the target compound.

Detailed Chromatography Protocol:

-

Slurry Preparation: Prepare a slurry of silica gel in hexane and pack a glass chromatography column.

-

Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The product is typically a bright yellow band.

-

Gradient (Optional): If separation is difficult, a shallow gradient to a slightly more polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) can be employed.

-

Fraction Collection: Collect fractions and analyze them by TLC.

-

Final Steps: Combine the pure fractions and remove the solvent in vacuo to yield the purified this compound as a yellow crystalline solid.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear in the range of 7.5-8.5 ppm, showing characteristic splitting patterns consistent with the substitution on the phenyl ring. |

| ¹³C NMR | The characteristic isothiocyanate carbon (-N=C =S) will appear as a peak around 130-140 ppm. Aromatic carbons will be observed in their typical region. |

| FT-IR | A strong, broad absorption band characteristic of the isothiocyanate group (-N=C=S) will be present around 2050-2150 cm⁻¹. Strong peaks for the nitro group (NO₂) will also be visible around 1530 cm⁻¹ and 1350 cm⁻¹. |

| Mass Spec (MS) | The molecular ion peak corresponding to the exact mass of the product (C₇H₃ClN₂O₂S) should be observed.[13] |

| Melting Point | A sharp melting point consistent with literature values indicates high purity. |

Conclusion and Outlook

The synthesis of this compound via the carbon disulfide method offers a safe, efficient, and scalable alternative to older, more hazardous protocols.[10] The procedure detailed in this guide, from reaction setup to final characterization, provides a robust framework for obtaining this key synthetic intermediate in high purity. As the demand for novel, highly functionalized molecules in drug discovery and materials science continues to grow, reliable access to versatile building blocks like this is paramount. Further optimization of this protocol, perhaps exploring alternative desulfurizing agents or flow chemistry conditions, could lead to even more efficient and sustainable production methods.[7][9]

References

-

Recent Advancement in the Synthesis of Isothiocyanates. ChemComm. Available at: [Link]

- CN102229551B - A kind of preparation method of isothiocyanate - Google Patents.

-

Synthesis of Isothiocyanates: A Review - CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

-

Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur - MDPI. Available at: [Link]

-

Chemical Properties of this compound (CAS 127142-66-9) - Cheméo. Available at: [Link]

-

New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules. Available at: [Link]

-

Synthesis of Isothiocyanates: An Update - PMC - NIH. Available at: [Link]

-

Recent Advancement in Synthesis of Isothiocyanates - ChemRxiv. Available at: [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables - MDPI. Available at: [Link]

- US3341564A - Process for converting primary amines to isothiocyanates - Google Patents.

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - MDPI. Available at: [Link]

-

Preparation of isothiocyanates a . | Download Table - ResearchGate. Available at: [Link]

-

Material Safety Data Sheet - Thiophosgene 95-98% - Cole-Parmer. Available at: [Link]

-

Acutely Toxic Chemicals (ATCs) - The Sarpong Group. Available at: [Link]

-

Isothiocyanate synthesis - Organic Chemistry Portal. Available at: [Link]

-

A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC - NIH. Available at: [Link]

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Isothiocyanate synthesis [organic-chemistry.org]

- 11. sarponggroup.com [sarponggroup.com]

- 12. fishersci.com [fishersci.com]

- 13. This compound (CAS 127142-66-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

Physicochemical properties of 4-Chloro-3-nitrophenyl isothiocyanate

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-nitrophenyl isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chemical Intermediate

This compound stands as a significant organic compound, distinguished by its unique trifecta of functional groups: a reactive isothiocyanate moiety, an electron-withdrawing nitro group, and a directing chloro substituent on an aromatic scaffold. This combination imparts a specific profile of reactivity and physicochemical characteristics that make it a valuable intermediate in the synthesis of complex organic molecules. For professionals in drug discovery and medicinal chemistry, understanding these properties is paramount. The isothiocyanate group serves as a powerful electrophilic handle for conjugation to biological macromolecules or for the construction of diverse heterocyclic systems, such as thioureas, which are prevalent in pharmacologically active agents.[1][2] This guide provides a detailed examination of the core physicochemical properties, reactivity, and handling of this compound, offering field-proven insights for its effective application in research and development.

Section 1: Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific inquiry. The following identifiers and structural representations define this compound.

-

CAS Number: 127142-66-9[3]

-

Molecular Formula: C₇H₃ClN₂O₂S[4]

-

Molecular Weight: 214.63 g/mol [4]

-

IUPAC Name: 1-chloro-4-isothiocyanato-2-nitrobenzene

-

SMILES: O=C1=C(Cl)C=C(N=C=S)C=C1

The spatial arrangement of the functional groups on the phenyl ring is critical to the molecule's electronic properties and reactivity.

Sources

The Enigmatic Mechanism of 4-Chloro-3-nitrophenyl isothiocyanate: A Technical Guide for Scientific Pioneers

Foreword: Charting Unexplored Territory in Isothiocyanate Research

To the researchers, scientists, and drug development professionals venturing into the nuanced world of isothiocyanate (ITC) biology, this guide serves as both a foundational pillar and a launchpad for innovation. The subject of our deep dive, 4-Chloro-3-nitrophenyl isothiocyanate, represents a fascinating yet underexplored frontier within this potent class of compounds. While the broader family of ITCs has been the subject of extensive research, revealing a multi-faceted mechanism of action with significant therapeutic potential, this specific molecule remains largely uncharacterized in the scientific literature.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide an in-depth, authoritative overview of the established mechanisms of action common to isothiocyanates, drawing from a wealth of preclinical and clinical studies. Secondly, it will leverage fundamental principles of medicinal chemistry and pharmacology to postulate how the unique electronic and steric properties of the chloro and nitro substituents on the phenyl ring of this compound might modulate these activities, offering a roadmap for future investigation. We will dissect the causality behind experimental choices and propose self-validating protocols to test these hypotheses, empowering you to pioneer the exploration of this promising compound.

I. The Isothiocyanate Core: A Multi-Targeted Approach to Cellular Regulation

Isothiocyanates are naturally occurring organosulfur compounds characterized by the -N=C=S functional group.[1] Their pleiotropic effects on cellular function stem from the electrophilic nature of this group, which readily reacts with nucleophilic cellular components, most notably the thiol groups of cysteine residues in proteins.[1] This reactivity underpins their diverse biological activities, which include potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1]

The overarching mechanism of ITCs is not a single, linear pathway but rather a complex interplay of interconnected signaling cascades. The primary modes of action can be broadly categorized as:

-

Modulation of Xenobiotic Metabolism: A significant aspect of the chemopreventive effects of ITCs is their ability to influence the balance of Phase I and Phase II metabolic enzymes.[2][3] They are known to inhibit Phase I enzymes, such as cytochrome P450s, which are involved in the metabolic activation of pro-carcinogens.[2][4] Concurrently, they potently induce Phase II detoxifying enzymes, including glutathione S-transferase (GST) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which facilitate the neutralization and excretion of carcinogens and other xenobiotics.[3][5]

-

Induction of Apoptosis: ITCs are potent inducers of programmed cell death in cancerous cells.[2][6] This is achieved through multiple avenues, including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade.[2] They also regulate the expression of pro- and anti-apoptotic proteins from the Bcl-2 family.[2]

-

Cell Cycle Arrest: By interfering with the intricate machinery of the cell cycle, ITCs can halt the proliferation of cancer cells. They have been shown to induce cell cycle arrest at various checkpoints, preventing cells from progressing through division.

-

Anti-inflammatory Activity: Chronic inflammation is a key driver of many diseases, including cancer. ITCs exhibit potent anti-inflammatory effects, primarily through the inhibition of the pro-inflammatory transcription factor NF-κB.[7] This leads to the downregulation of inflammatory mediators such as cytokines, chemokines, and inducible nitric oxide synthase (iNOS).[8]

-

Antimicrobial Properties: A growing body of evidence highlights the antimicrobial activity of ITCs against a range of human pathogens, including bacteria and fungi.[9] Their mechanism in microbes is thought to involve the disruption of cell membranes and inhibition of essential enzymes.[10]

II. The Unique Signature of this compound: A Hypothesis-Driven Exploration

The phenyl ring of this compound is adorned with two strongly electron-withdrawing groups: a chloro group at position 4 and a nitro group at position 3. These substituents are predicted to significantly influence the electrophilicity of the isothiocyanate carbon, thereby potentially enhancing its reactivity towards nucleophilic targets compared to unsubstituted or electron-donating group-substituted phenyl isothiocyanates.

Hypothesized Mechanistic Nuances:

-

Enhanced Potency: The increased electrophilicity could lead to a more rapid and extensive reaction with key cellular thiols, such as those in glutathione and cysteine residues of target proteins. This could translate to a lower effective concentration (e.g., a lower IC50 value in cancer cell lines) compared to other ITCs.

-

Altered Target Specificity: While the primary reactivity with thiols will be retained, the unique electronic and steric profile of this compound might alter its binding affinity and specificity for different protein targets. This could lead to a distinct pharmacological profile with a unique set of activated and inhibited pathways.

-

Modulation of Redox Cycling: The nitroaromatic moiety introduces the possibility of redox cycling, where the nitro group is reduced to a nitro radical anion by cellular reductases. This radical can then react with molecular oxygen to regenerate the parent nitro compound, producing a superoxide radical in the process. This could contribute to an enhanced generation of reactive oxygen species (ROS), potentially amplifying its pro-apoptotic effects in cancer cells.

Visualizing the Core Mechanisms of Isothiocyanates

Figure 1: A simplified diagram illustrating the multifaceted mechanism of action of isothiocyanates, including the induction of oxidative stress, activation of the Nrf2 pathway, inhibition of NF-κB signaling, and induction of apoptosis and cell cycle arrest.

III. Experimental Protocols for Elucidating the Mechanism of this compound

To move from hypothesis to evidence, a series of well-designed experiments are necessary. The following protocols are designed to be self-validating and provide a clear path to understanding the specific mechanism of action of this compound.

A. In Vitro Cytotoxicity and Proliferation Assays

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Culture a panel of relevant human cancer cell lines (e.g., lung, colon, breast, prostate cancer) and a non-cancerous control cell line (e.g., normal human fibroblasts) in appropriate media and conditions.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT or SRB Assay: At the end of the treatment period, perform a standard MTT or SRB assay to assess cell viability.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line at each time point.

Causality and Validation: This experiment will establish the dose- and time-dependent cytotoxic effects of the compound. The inclusion of multiple cell lines will reveal any potential cell-type specificity, while the non-cancerous cell line will provide an initial indication of selectivity.

B. Apoptosis and Cell Cycle Analysis

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis and/or cell cycle arrest.

Methodology:

-

Treatment: Treat cancer cells with this compound at concentrations around the determined IC50 for 24 and 48 hours.

-

Annexin V/Propidium Iodide Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Cell Cycle Analysis: Fix the cells in ethanol, stain with PI, and analyze by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Western Blot Analysis: Prepare cell lysates and perform Western blotting for key proteins involved in apoptosis (e.g., cleaved caspase-3, PARP, Bcl-2 family members) and cell cycle regulation (e.g., cyclins, CDKs, p21, p27).

Causality and Validation: These experiments will directly assess the involvement of apoptosis and cell cycle arrest in the compound's mechanism. The Western blot analysis will provide mechanistic insights into the specific pathways being modulated.

C. Nrf2 Pathway Activation Assay

Objective: To determine if this compound activates the Nrf2 antioxidant response pathway.

Methodology:

-

ARE-Luciferase Reporter Assay: Transfect cells with a luciferase reporter construct containing the Antioxidant Response Element (ARE). Treat the cells with the compound and measure luciferase activity.

-

Quantitative PCR (qPCR): Treat cells with the compound and extract RNA. Perform qPCR to measure the mRNA expression levels of Nrf2 target genes (e.g., NQO1, GCLC, HMOX1).

-

Western Blot Analysis: Analyze the protein levels of Nrf2, Keap1, and Nrf2 target enzymes (NQO1, HO-1) in treated cells.

Causality and Validation: A positive result in the reporter assay, confirmed by increased mRNA and protein expression of Nrf2 target genes, will provide strong evidence for the activation of this key protective pathway.

D. NF-κB Inhibition Assay

Objective: To investigate the anti-inflammatory potential of this compound by assessing its effect on the NF-κB pathway.

Methodology:

-

NF-κB Luciferase Reporter Assay: Co-transfect cells with an NF-κB luciferase reporter construct. Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) in the presence or absence of the compound and measure luciferase activity.

-

Western Blot Analysis: Analyze the phosphorylation status of IKK and IκBα, and the nuclear translocation of the p65 subunit of NF-κB in stimulated cells treated with the compound.

-

ELISA: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from stimulated cells treated with the compound.

Causality and Validation: Inhibition of NF-κB-driven luciferase activity, coupled with reduced phosphorylation of key signaling proteins and decreased cytokine secretion, will confirm the anti-inflammatory properties of the compound.

Workflow for Mechanistic Investigation

Figure 2: A logical workflow for the experimental investigation of this compound's mechanism of action, starting from initial screening to detailed molecular pathway analysis.

IV. Quantitative Data Summary (Hypothetical)

As no specific experimental data for this compound is currently available in the public domain, the following table presents a hypothetical summary of expected results from the proposed cytotoxicity screening, based on the known potencies of other isothiocyanates. This table is for illustrative purposes to guide future research.

| Cell Line | IC50 (µM) after 48h (Hypothetical) |

| A549 (Lung Cancer) | 5 - 15 |

| HCT116 (Colon Cancer) | 2 - 10 |

| MCF-7 (Breast Cancer) | 8 - 20 |

| PC-3 (Prostate Cancer) | 10 - 25 |

| NHDF (Normal Human Dermal Fibroblasts) | > 50 |

V. Concluding Remarks and Future Directions

The exploration of this compound holds significant promise for the discovery of novel therapeutic agents. Its unique chemical structure suggests the potential for enhanced potency and a distinct pharmacological profile compared to well-studied isothiocyanates. The experimental framework provided in this guide offers a robust and logical path to unraveling its mechanism of action.

Future research should focus on a comprehensive evaluation of its efficacy in preclinical animal models of relevant diseases, such as cancer and inflammatory conditions. Furthermore, identifying its specific protein targets through techniques like chemical proteomics will be crucial for a complete understanding of its molecular interactions. The journey to characterizing this compound is just beginning, and for the dedicated scientist, it is a path ripe with opportunities for discovery and innovation.

References

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. Agronomía Colombiana, 31(1), 64-72. [Link]

-

Kudryavtsev, P., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2975. [Link]

-

Thornalley, P. J. (2002). Isothiocyanates: mechanism of cancer chemopreventive action. Current opinion in oncology, 14(2), 209-214. [Link]

-

Min, K. J., & Kwon, T. K. (2021). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 10(4), 548. [Link]

-

Bayat Mokhtari, R., et al. (2018). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Molecules, 23(7), 1547. [Link]

-

de Oliveira, R. B., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. Medicinal chemistry research, 21(8), 1638-1644. [Link]

-

Rather, S. A., et al. (2021). ISOTHIOCYANATES; SOURCES, PHYSIOLOGICAL FUNCTIONS AND FOOD APPLICATIONS. Plant Archives, 21(1), 123-130. [Link]

-

Sharma, A. K., et al. (2008). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of medicinal chemistry, 51(23), 7820-7826. [Link]

-

Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. ResearchGate. [Link]

-

Abba, M. L., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(14), 5438. [Link]

-

Molina-Vargas, L. F. (2013). Mechanism of action of isothiocyanates. A review. ResearchGate. [Link]

-

Linus Pauling Institute. Isothiocyanates. [Link]

-

Kurepina, N., et al. (2013). Growth-inhibitory activity of natural and synthetic isothiocyanates against representative human microbial pathogens. Journal of applied microbiology, 115(4), 943-954. [Link]

-

Dufour, V., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 653. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. redalyc.org [redalyc.org]

- 3. plantarchives.org [plantarchives.org]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 9. mdpi.com [mdpi.com]

- 10. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]

Spectroscopic Characterization of 4-Chloro-3-nitrophenyl isothiocyanate: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 4-Chloro-3-nitrophenyl isothiocyanate, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental spectra for this specific molecule are not publicly available in comprehensive databases, this guide will provide a robust, predictive analysis based on established spectroscopic principles and data from closely related analogs.

Introduction

This compound (C₇H₃ClN₂O₂S) is an aromatic compound featuring a reactive isothiocyanate group, a nitro group, and a chlorine atom on the phenyl ring. The strategic placement of these functional groups makes it a versatile building block in medicinal chemistry. Understanding its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.

Molecular Structure and Predicted Spectral Features

The substitution pattern on the aromatic ring dictates the expected spectral characteristics. The electron-withdrawing nature of the nitro and chloro groups, along with the unique properties of the isothiocyanate moiety, will significantly influence the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H-2 |

| ~7.8 - 8.0 | dd | 1H | H-6 |

| ~7.6 - 7.8 | d | 1H | H-5 |

Interpretation:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the phenyl ring.

-

H-2: This proton is ortho to the strongly electron-withdrawing nitro group, which will deshield it significantly, causing it to appear at the lowest field (highest ppm). It will likely appear as a doublet due to coupling with H-6.

-

H-6: This proton is ortho to the isothiocyanate group and meta to the nitro group. It will be deshielded, but to a lesser extent than H-2. It is expected to be a doublet of doublets due to coupling with both H-2 and H-5.

-

H-5: This proton is ortho to the chlorine atom and meta to the isothiocyanate group. It will be the most shielded of the three aromatic protons and will appear at the highest field (lowest ppm). It will be a doublet due to coupling with H-6.

The predicted chemical shifts are based on the analysis of similar compounds such as 4-nitrophenyl isothiocyanate and various chloronitrobenzene isomers.[1]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines the standard procedure for obtaining a solution-state ¹H NMR spectrum of a solid organic compound.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[2] Ensure complete dissolution; gentle warming or vortexing may be applied.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Predicted Data:

| Chemical Shift (δ) ppm | Assignment |

| ~150 - 155 | C-NCS |

| ~148 - 152 | C-NO₂ |

| ~135 - 140 | C-Cl |

| ~130 - 135 | C-1 |

| ~125 - 130 | C-5 |

| ~120 - 125 | C-6 |

| ~115 - 120 | C-2 |

Interpretation:

The ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.

-

The carbon of the isothiocyanate group (C-NCS) is expected to be significantly deshielded and appear at a low field.

-

The carbons directly attached to the electron-withdrawing nitro (C-NO₂) and chloro (C-Cl) groups will also be deshielded.

-

The remaining four aromatic carbons will resonate in the typical aromatic region, with their specific chemical shifts influenced by the electronic effects of the substituents. The carbon ortho to the nitro group (C-2) is expected to be the most upfield among the aromatic CH carbons due to the combined effects of the substituents.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Sample Concentration: A higher concentration of the sample (50-100 mg) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Acquisition Parameters: Longer acquisition times and a greater number of scans are necessary to obtain a spectrum with an adequate signal-to-noise ratio. Proton decoupling is typically employed to simplify the spectrum and enhance signal intensity.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2100 - 2270 | Strong, broad | Asymmetric N=C=S stretch |

| 1510 - 1560 | Strong | Asymmetric NO₂ stretch |

| 1345 - 1385 | Strong | Symmetric NO₂ stretch |

| ~1600, ~1475 | Medium | C=C aromatic ring stretch |

| ~1100 | Medium | C-Cl stretch |

Interpretation:

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups.

-

The most prominent feature will be the strong and broad absorption band in the region of 2100-2270 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group .[3]

-

Two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) group are expected around 1510-1560 cm⁻¹ and 1345-1385 cm⁻¹ , respectively.

-

The spectrum will also show absorptions for the aromatic C=C stretching and the C-Cl stretching vibrations.

The NIST WebBook confirms the availability of a gas-phase IR spectrum for this compound, which would provide precise experimental values.[4]

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid powder samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

-

-

Sample Application:

-

Place a small amount of the powdered this compound onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[5]

-

-

Data Acquisition:

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Data (Electron Ionization - EI):

| m/z | Interpretation |

| 214/216 | Molecular ion peak (M⁺, M+2 due to ³⁵Cl/³⁷Cl) |

| 184/186 | [M - NO]⁺ |

| 156/158 | [M - NO₂]⁺ |

| 139 | [M - NCS]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Interpretation:

The mass spectrum of this compound under electron ionization (EI) is expected to show a distinct molecular ion peak. Due to the presence of chlorine, an isotopic pattern for the molecular ion (M⁺ and M+2) in an approximate 3:1 ratio should be observed.

Common fragmentation pathways for aromatic isothiocyanates involve the loss of the isothiocyanate group or fragments from the substituents.[5] For this molecule, we can predict the following key fragmentation steps:

-

Loss of NO and NO₂: Fragmentation of the nitro group is common, leading to peaks corresponding to [M - NO]⁺ and [M - NO₂]⁺.

-

Loss of the Isothiocyanate Group: Cleavage of the C-N bond can result in the loss of the NCS radical, giving a fragment ion at m/z 139.

-

Further Fragmentation: Subsequent fragmentations of the aromatic ring can lead to smaller ions.

The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound, which would confirm these predicted fragmentation patterns.[4]

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Acquiring an EI Mass Spectrum

-

Sample Introduction:

-

For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the tip of the probe.

-

-

Ionization:

-

The probe is inserted into the high-vacuum source of the mass spectrometer.

-

The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.[6]

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data, based on the analysis of analogous compounds and fundamental spectroscopic principles, offer a solid foundation for the identification and characterization of this important synthetic intermediate. The detailed experimental protocols provide a practical framework for researchers to acquire high-quality spectral data. The availability of actual experimental spectra would be invaluable for confirming these predictions and further solidifying our understanding of this molecule's properties.

References

- Kjær, A., Ohashi, M., Wilson, J. M., & Djerassi, C. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154.

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Retrieved from [Link]

-

University of Cambridge Department of Chemistry. How to Prepare Samples for NMR. Retrieved from [Link]

-

NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

- Martvoň, A., Skačáni, I., & Kanálová, I. (1973). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Chemical Papers, 27(6), 808-810.

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Wikipedia. (2023, October 27). Electron ionization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

Sources

- 1. 4-Chloro-3-nitrophenyl Isocyanate | 40397-96-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. 4-Chloro-3-nitrophenyl isocyanate [webbook.nist.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. agilent.com [agilent.com]

- 6. Electron ionization - Wikipedia [en.wikipedia.org]

CAS number and molecular structure of 4-Chloro-3-nitrophenyl isothiocyanate

An In-Depth Technical Guide to 4-Chloro-3-nitrophenyl isothiocyanate: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction: Identifying a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery and synthetic chemistry, the strategic selection of molecular building blocks is paramount. Reagents that offer predictable reactivity and a scaffold amenable to diversification are invaluable assets for researchers. This compound, a member of the aromatic isothiocyanate family, represents such a cornerstone reagent. Its trifunctional nature—featuring an electrophilic isothiocyanate group, an electron-deficient nitro-substituted aromatic ring, and a displaceable chloro-substituent—provides multiple avenues for synthetic elaboration.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to provide field-proven insights into the causality behind experimental choices, the core reactivity of the molecule, and its validated applications in the synthesis of bioactive compounds. We will explore its synthesis, delineate its key reactive pathways, and present a case study on its successful use in generating a library of antimicrobial and cytotoxic agents.

Compound Identification and Physicochemical Profile

Accurate identification and understanding of a reagent's physical properties are the foundation of reproducible science. The key identifiers for this compound are summarized below. It is critical to note that while experimental data for many properties are not widely published, computational models provide reliable estimates for laboratory use.

| Property | Value | Source |

| CAS Number | 127142-66-9 | [1][2] |

| Molecular Formula | C₇H₃ClN₂O₂S | [2] |

| Molecular Weight | 214.63 g/mol | [2] |

| IUPAC Name | 1-chloro-4-isothiocyanato-2-nitrobenzene | [1] |

| Appearance | Yellow to brown solid (predicted) | [1] |

| Boiling Point | 731.42 K (458.27 °C) (Calculated) | |

| Octanol/Water Partition Coeff. (logP) | 2.982 (Calculated) | |

| Water Solubility (logS) | -3.73 (Calculated) | |

| SMILES | C1=CC(=C(C=C1N=C=S)[O-])Cl | [1] |

| InChI Key | ZXGZBHIDSJXKLE-UHFFFAOYSA-N | [2] |

Molecular Structure and Reactivity Analysis

The synthetic utility of this compound is dictated by the interplay of its three key functional groups.

-

The Isothiocyanate Group (-N=C=S): This is the primary center of reactivity. The central carbon atom is highly electrophilic, making it an excellent target for a wide range of nucleophiles. This reaction is the most common and synthetically useful transformation for this class of compounds.

-

The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro substituent deactivates the aromatic ring towards electrophilic substitution. More importantly, it significantly influences the electronic character and reactivity of the other positions on the ring.

-

The Chloro Group (-Cl): The chlorine atom further contributes to the electron-deficient nature of the aromatic system. While it can participate in nucleophilic aromatic substitution (SₙAr) reactions, conditions are typically harsher than those required for reactions at the isothiocyanate group.

This electronic arrangement makes the molecule a versatile precursor, primarily for the synthesis of thiourea derivatives and other sulfur-containing heterocycles.

Synthesis of the Reagent: A Representative Protocol

While numerous methods exist for the synthesis of isothiocyanates, one of the most reliable and modern approaches for converting an electron-deficient primary amine, such as 4-chloro-3-nitroaniline, into its corresponding isothiocyanate involves the use of 1,1'-thiocarbonyldiimidazole (TCDI). This method avoids the use of highly toxic and difficult-to-handle reagents like thiophosgene.

Workflow for Isothiocyanate Synthesis

Caption: General workflow for the synthesis of an isothiocyanate from a primary amine using TCDI.

Detailed Experimental Protocol (Representative)

This protocol is adapted from a general, well-established procedure for this transformation and should be optimized for the specific substrate.[3]

-

Reaction Setup: In a 50 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting amine, 4-chloro-3-nitroaniline (5.0 mmol, 1.0 equiv.), in anhydrous dichloromethane (DCM, 15 mL).

-

Reagent Addition: To the stirred solution, add 1,1'-thiocarbonyldiimidazole (TCDI) (6.0 mmol, 1.2 equiv.) in a single portion at ambient temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed (typically within 1-2 hours). The causality for this rapid reaction is the high reactivity of TCDI as a thiocarbonylating agent.

-

Aqueous Work-up: Upon completion, add deionized water (20 mL) to the flask. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL) to ensure complete recovery of the product. The choice of ethyl acetate is based on the expected polarity of the isothiocyanate product and its immiscibility with water.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude material by silica gel column chromatography, typically using a non-polar eluent system such as a hexane/ethyl acetate gradient, to yield the pure this compound.

Chemical Reactivity and Application in Bioactive Compound Synthesis

The primary value of this compound in drug development lies in its predictable reaction with nucleophiles to form a stable thiourea linkage. This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for generating libraries of compounds for biological screening.

Core Reaction: Thiourea Formation

The electrophilic carbon of the isothiocyanate group readily reacts with the lone pair of electrons from primary or secondary amines. This addition-elimination type reaction is the cornerstone of its application.

Caption: Core reactivity pathway of this compound with amines.

Case Study: Synthesis of Antimicrobial and Cytotoxic 4-Chloro-3-nitrophenylthioureas

A study by Bielenica et al. provides an excellent, field-proven example of this reagent's application.[4] The researchers synthesized a library of thirty 4-Chloro-3-nitrophenylthiourea derivatives and evaluated them for antistaphylococcal and cytotoxic activities. This work authoritatively demonstrates the utility of the title compound as a scaffold for generating novel bioactive agents.

Experimental Protocol for Thiourea Synthesis

This protocol is directly adapted from the validated methodology reported by Bielenica et al.[4]

-

Reagent Preparation: Dissolve this compound (1.0 mmol, 1.0 equiv.) in 15 mL of anhydrous acetonitrile.

-

Nucleophile Addition: To this solution, add the respective primary or secondary amine (1.0 mmol, 1.0 equiv.).

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The nucleophilic attack of the amine on the isothiocyanate proceeds efficiently under these mild conditions without the need for a catalyst, which is a hallmark of this robust reaction.

-

Product Isolation: After the reaction, cool the mixture. The solid thiourea product that precipitates is collected by filtration.

-

Purification: Wash the collected solid with cold diethyl ether and then recrystallize from ethanol to afford the pure thiourea derivative.

Quantitative Biological Activity Data

The synthesized library showed promising biological activity, particularly against Staphylococcus aureus. A selection of the results is summarized below to illustrate the structure-activity relationship (SAR) insights gained from this approach.

| Compound | Amine Moiety | MIC against S. aureus (µg/mL) |

| 1 | 4-Methylaniline | 8 |

| 2 | 4-Ethylaniline | 4 |

| 3 | 4-Isopropylaniline | 2 |

| 11 | 4-Methoxyaniline | 16 |

| 13 | 4-Chloroaniline | 32 |

| 25 | Cyclohexylamine | 64 |

| Data sourced from Bielenica et al. (2018).[4] |

These results validate the use of this compound as a valuable starting material. The derivatization allowed for a systematic exploration of the chemical space, revealing that derivatives with electron-donating alkyl substituents on the second phenyl ring were the most potent antistaphylococcal agents.[4]

Spectroscopic Characterization (Predicted)

While comprehensive, experimentally verified spectroscopic data for this compound is not widely available in public databases, its structure allows for a reliable prediction of its key NMR signals. These predictions are crucial for reaction monitoring and product verification.

¹H NMR (Predicted, 400 MHz, CDCl₃): The aromatic region should display signals for three protons. Based on the known spectrum of the precursor 4-chloro-3-nitroaniline[5], the following can be anticipated:

-

δ ~ 7.8-8.0 ppm: A doublet corresponding to the proton ortho to the nitro group.

-

δ ~ 7.5-7.7 ppm: A doublet of doublets for the proton ortho to the chloro group and meta to the nitro group.

-

δ ~ 7.3-7.5 ppm: A doublet for the proton ortho to the isothiocyanate group.

¹³C NMR (Predicted, 100 MHz, CDCl₃): Seven distinct carbon signals are expected.

-

δ ~ 120-150 ppm: Six signals corresponding to the aromatic carbons. The carbons directly attached to the electron-withdrawing nitro and chloro groups would be shifted downfield.

-

δ ~ 135-145 ppm: One characteristic signal for the isothiocyanate carbon (-N=C =S).

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is corrosive and can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear protective gloves, a lab coat, and chemical safety goggles.

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Ensure adequate ventilation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and moisture.

Conclusion

This compound is a powerful and versatile reagent for drug discovery and organic synthesis. Its value is rooted in the predictable and efficient reactivity of the isothiocyanate functional group, which allows for the straightforward synthesis of thiourea libraries. As demonstrated by its successful application in the development of novel antimicrobial agents, this compound serves as an excellent starting point for generating molecular diversity and exploring structure-activity relationships. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this building block to accelerate their research and development programs.

References

- Liu, L., et al. (2012). Electronic Supplementary Information. ChemSusChem, 5, 1392. Royal Society of Chemistry.

-

Bielenica, A., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules, 23(10), 2428. [Link]

-

FINETECH INDUSTRY LIMITED. This compound | CAS: 127142-66-9. [Link]

-

Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]

- Al-Etaibi, A. A., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 27(6), 1840.

-

Lee, J., & Kim, J. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Royal Society of Chemistry. (2018). Supporting information for - Green Chemistry. [Link]

-

Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., Stefańska, J., Kozioł, A. E., Savchenko, O., Strzyga, P., Chrzanowska, A., Kubiak-Tomaszewska, G., & Struga, M. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. Molecules (Basel, Switzerland), 23(10), 2428. [Link]

-

Royal Society of Chemistry. General procedure C for the synthesis of isothiocyanates. [Link]

Sources

- 1. CAS 127142-66-9: 1-Chloro-4-isothiocyanato-2-nitrobenzene [cymitquimica.com]

- 2. This compound | CAS: 127142-66-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. rsc.org [rsc.org]

- 4. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

Safety, handling, and storage of 4-Chloro-3-nitrophenyl isothiocyanate

An In-depth Technical Guide for the Safe Handling, Storage, and Use of 4-Chloro-3-nitrophenyl isothiocyanate

Introduction: Understanding the Compound

This compound is an aromatic isothiocyanate, a class of organosulfur compounds characterized by the -N=C=S functional group. This reactive moiety makes it a valuable intermediate and building block in medicinal chemistry and drug development, particularly for creating covalent inhibitors and probes that target nucleophilic residues in proteins. However, the same reactivity that makes it useful also necessitates stringent safety protocols. This guide provides a comprehensive overview of the hazards, safe handling procedures, and emergency responses required when working with this compound, grounded in established safety principles and regulatory data. The causality behind each recommendation is explained to ensure a deep understanding and a culture of safety in the laboratory.

Compound Profile and Properties

A thorough understanding of a chemical's physical and chemical properties is the foundation of a robust safety assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary control measures.

| Property | Value | Source |

| CAS Number | 127142-66-9 | [1] |

| Molecular Formula | C₇H₃ClN₂O₂S | [2] |

| Molecular Weight | 214.63 g/mol | [2] |

| Appearance | Solid | |

| Synonyms | Isocyanic Acid 4-Chloro-3-nitrophenyl Ester | |

| Moisture Sensitivity | Moisture Sensitive | |

| Heat Sensitivity | Heat Sensitive |

Section 1: Hazard Identification and Risk Assessment

The cornerstone of laboratory safety is a proactive approach to identifying hazards and assessing risks before any experiment begins. This compound, like many isothiocyanates, presents multiple health hazards that must be respected and controlled.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating hazard information. Based on data for this compound and structurally similar chemicals, the following classifications apply. It is toxic if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | Category 3 | Warning | H335: May cause respiratory irritation |

This table synthesizes data from multiple sources for comprehensive hazard communication.

The Risk Assessment Workflow

A self-validating safety protocol is not just a list of rules, but a dynamic process of evaluation and mitigation. The following workflow should be mentally or formally completed before handling this compound.

Caption: The iterative risk assessment workflow for handling hazardous chemicals.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The primary goal is to minimize exposure through a hierarchy of controls. Engineering controls isolate the hazard from the researcher, while PPE provides a final barrier.

Mandatory Engineering Controls

-

Chemical Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[3][4] This is non-negotiable. The high toxicity upon inhalation necessitates this primary containment strategy to prevent systemic exposure to vapors or fine dust.

-

Eyewash Station and Safety Shower: Facilities must be equipped with an immediately accessible eyewash station and safety shower.[3][5][6] Accidental contact requires immediate and copious irrigation to mitigate severe damage.

Personal Protective Equipment (PPE)

Proper PPE is essential not only for compliance but for personal safety. The choice of PPE is dictated by the specific hazards of the compound.

| Protection Type | Specifications | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or, preferably, chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] | Protects against splashes and airborne particles that can cause serious, irreversible eye damage. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[7] Contaminated gloves must be removed carefully and disposed of properly. A lab coat is mandatory. | Prevents skin contact, which causes severe irritation and burns.[8] Isothiocyanates can be absorbed through the skin, leading to systemic toxicity. |

| Respiratory Protection | Not required if all work is conducted within a certified fume hood. For emergencies or situations where ventilation is inadequate, a NIOSH/MSHA-approved respirator with appropriate cartridges is necessary.[5][7] | Protects against the inhalation of toxic dust or vapors, which can cause severe respiratory tract irritation and may be fatal.[9][10] |

Section 3: Safe Handling and Experimental Workflow

A systematic, step-by-step approach to handling ensures that safety protocols are integrated directly into the experimental process.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol

-

Preparation: Before entering the lab, thoroughly review this guide and the supplier-specific Safety Data Sheet (SDS).[7] Ensure the experimental protocol is well understood to minimize time and uncertainty during handling.

-

Verify Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the work area is clear of clutter. Locate the nearest eyewash station, safety shower, and spill kit.

-

Don PPE: Put on all required PPE as detailed in Section 2.2 before approaching the chemical storage area.

-

Transport: Transport the chemical in a sealed, labeled, and shatter-proof secondary container from the storage area to the fume hood.

-

Handling:

-

Perform all manipulations, including weighing and transfers, within the fume hood to contain any dust or vapors.[3]

-

Avoid generating dust.[5] If weighing the solid, do so on wax paper or in a tared container to minimize static and simplify transfer.

-

Wash hands thoroughly after handling, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[11]

-

-

Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.

-

Waste Disposal: Dispose of all contaminated materials, including gloves, weigh paper, and empty containers, in a designated hazardous waste container.[12]

Section 4: Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations. Isothiocyanates are known to be sensitive to environmental conditions.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerated (0-10°C) | To slow decomposition and maintain stability. |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). | The compound is moisture-sensitive; an inert atmosphere prevents hydrolysis of the isothiocyanate group. |

| Container | Keep container tightly closed in a dry, well-ventilated place.[8][9] | Prevents exposure to atmospheric moisture and contamination. |

| Incompatibilities | Keep away from water, acids, strong oxidizing agents, strong bases, alcohols, and amines.[13][14] | These substances can react exothermically or violently with the isothiocyanate group, leading to degradation or hazardous byproducts. |

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with these procedures.

Exposure Response

| Exposure Route | Action |

| Inhalation | Immediately move the victim to fresh air.[8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and seek immediate medical attention.[5][15] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3][5] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[5] If the victim is conscious and alert, rinse their mouth and give 2-4 cupfuls of water or milk.[5] Seek immediate medical attention. |

Spill Response Protocol

A calm and methodical response to a spill is critical to prevent further exposure and contamination.

Caption: Decision-making workflow for chemical spill response.

Minor Spill (Contained within a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[6][16]

-

Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[11]

-

Ventilate and wash the area thoroughly after clean-up is complete.[11]

Major Spill (Outside of a fume hood or large quantity):

-

Evacuate all non-essential personnel from the area.[11]

-

Alert your supervisor and the institution's Environmental Health & Safety (EHS) office immediately.

-

If safe to do so, close the door to the laboratory to contain vapors.

-

Do not attempt to clean up a major spill without specialized training and equipment.

Section 6: Waste Disposal

Chemical waste must be handled in accordance with institutional, local, and national regulations.

-

Classification: this compound and materials contaminated with it are classified as hazardous waste.[12][15]

-

Containment: Collect waste in designated, clearly labeled, and sealed containers. Do not mix with other waste streams unless explicitly instructed to do so by EHS professionals.[12]

-

Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management provider.[12][15] Never dispose of this chemical down the drain or in regular trash.

References

Sources

- 1. This compound | 127142-66-9 [amp.chemicalbook.com]

- 2. 2-Chloro-4-nitrophenyl isothiocyanate | C7H3ClN2O2S | CID 2757736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. itwreagents.com [itwreagents.com]

- 11. nj.gov [nj.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

4-Chloro-3-nitrophenyl isothiocyanate material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet for 4-Chloro-3-nitrophenyl isothiocyanate

Introduction

This compound is a bifunctional organic compound of significant interest in chemical synthesis and drug discovery. The presence of three distinct reactive moieties—a chloro group, a nitro group, and an isothiocyanate group—on an aromatic ring makes it a versatile building block for creating a diverse range of heterocyclic compounds and complex molecular architectures.[1][2] The isothiocyanate group (-N=C=S), in particular, is a powerful electrophile that readily reacts with nucleophiles such as amines and thiols, forming thioureas and dithiocarbamates, respectively. This reactivity is fundamental to its application as a synthetic intermediate.[3][4]

This guide provides a comprehensive overview of the material safety data for this compound, synthesizing critical information for researchers, scientists, and drug development professionals. Understanding these safety protocols is paramount to ensuring safe laboratory practices and mitigating potential risks associated with the handling and use of this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 1-Chloro-4-isothiocyanato-2-nitrobenzene |

| CAS Number | 127142-66-9[5] |

| Molecular Formula | C₇H₃ClN₂O₂S[6] |

| Molecular Weight | 214.63 g/mol [6] |

| Chemical Structure | (Image of the chemical structure would be placed here in a real document) |

Section 1: Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.[7][8][9] this compound is classified as a hazardous substance, and it is crucial to understand the nature and severity of these hazards.

GHS Classification Summary

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed[10] |

| Acute Toxicity, Dermal | Category 4 | Warning | H312: Harmful in contact with skin[10][11] |

| Skin Corrosion/Irritation | Category 1B / 2 | Danger / Warning | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[6][10] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2 | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation[6][10] |

| Respiratory Sensitization | Category 1 | Danger | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[10] |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction[10] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[10] |

Note: Classifications can vary slightly between suppliers based on the data and criteria used. The most severe classifications have been highlighted.

GHS Pictograms:

(In a real document, GHS pictograms for Corrosion, Acute Toxicity (Harmful), and Health Hazard would be displayed here.)

Caption: GHS Health Hazard Relationships.

Section 2: First-Aid Measures

Immediate medical attention is required in case of exposure.[12][13] Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.

Experimental Protocol: Emergency First-Aid Response

-

General Advice:

-

Show the Safety Data Sheet to the attending physician.[12]

-

Move the victim out of the dangerous area.

-

-

If Inhaled:

-

Remove the person to fresh air and keep them comfortable for breathing.[10][12]

-

If breathing is difficult, give oxygen.[14]

-

If breathing has stopped, provide artificial respiration using a pocket mask with a one-way valve or other proper respiratory medical device; do not use mouth-to-mouth resuscitation.[14][15]

-

-

In Case of Skin Contact:

-

In Case of Eye Contact:

-

If Swallowed:

Section 3: Accidental Release Measures

Accidental release requires a coordinated and cautious response to prevent exposure and environmental contamination.

Experimental Protocol: Spill Containment and Cleanup

-

Personal Precautions:

-

Environmental Precautions:

-

Methods for Containment and Cleaning Up:

-